Cytotoxicity Against Hep3B Hepatocellular Carcinoma Cells: Direct Comparison with Indole-Isoxazole Hybrid 2b
In an SRB cytotoxicity assay performed on the Hep3B liver cancer cell line, N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide (referred to as compound 2e in the Hawash et al. 2021 study) exhibited an IC₅₀ of 12.58 µM [1]. Under identical experimental conditions, the closely related indole-isoxazole hybrid compound 2b—which retains the isoxazole-5-carboxamide core but replaces the 2-methoxy-4-nitrophenyl substituent with an indole moiety—yielded an IC₅₀ of 5.46 µM [2]. The 2.3-fold potency difference demonstrates that the methoxy-nitrophenyl substitution pattern confers measurable, quantifiable antiproliferative activity, albeit with lower absolute potency than the most active indole hybrid in the series. This head-to-head comparison within a single, well-controlled study provides direct quantitative evidence that the target compound is not interchangeable with structurally distinct isoxazole-5-carboxamides in Hep3B cytotoxicity assays.
| Evidence Dimension | Cytotoxicity (IC₅₀) against Hep3B hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 12.58 µM (compound 2e) |
| Comparator Or Baseline | 5.46 µM (compound 2b; indole-3-isoxazole-5-carboxamide hybrid) |
| Quantified Difference | 2.3-fold lower potency vs. compound 2b; absolute IC₅₀ difference of 7.12 µM |
| Conditions | Sulforhodamine B (SRB) assay; 48 h drug exposure; Hep3B cell line; data from single publication (Hawash et al., 2021) |
Why This Matters
Procurement decisions for anticancer screening libraries require knowing exactly how a specific substitution pattern translates to measurable potency in a defined cell line; this direct comparison eliminates guesswork about whether the 2-methoxy-4-nitrophenyl motif delivers activity comparable to the best-in-series indole hybrids.
- [1] Hawash, M., Kahraman, D.C., Ergun, S.G., Cetin-Atalay, R. & Baytas, S.N. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry 15, 72 (2021). Table S1 and Results section; compound 2e IC₅₀ = 12.58 µM on Hep3B. View Source
- [2] Same as [REFS-1]; compound 2b IC₅₀ = 5.46 µM on Hep3B. View Source
